N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide

Lipophilicity Membrane permeability ADME profiling

Obtain N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1291856-03-5), a doubly N-arylated pyridine-3-sulfonamide supplied at ≥95% purity. This compound addresses the need for structurally distinct CA inhibitor scaffolds beyond classical primary sulfonamides. - Unique dual-vector architecture: bears 4-ethylphenyl groups at both the sulfonamide N and the 2-amino position, eliminating one sulfonamide N-H donor critical for zinc binding. - Favorable physicochemical profile: LogP 4.75, TPSA 71.09 Ų, MW 381.49, suitable for membrane permeability and SPR-based target engagement studies. - Reliable sourcing: non-hazardous for transport; available for immediate global shipping with full quality assurance documentation.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 1291856-03-5
Cat. No. B2599862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide
CAS1291856-03-5
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=C(C=C3)CC
InChIInChI=1S/C21H23N3O2S/c1-3-16-7-11-18(12-8-16)23-21-20(6-5-15-22-21)27(25,26)24-19-13-9-17(4-2)10-14-19/h5-15,24H,3-4H2,1-2H3,(H,22,23)
InChIKeyIOCBLGMCKHUNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1291856-03-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1291856-03-5) is a doubly N-arylated pyridine-3-sulfonamide with molecular formula C21H23N3O2S and molecular weight 381.49 g/mol . Its IUPAC name is 2-(4-ethylanilino)-N-(4-ethylphenyl)pyridine-3-sulfonamide [1]. The compound incorporates two 4-ethylphenyl substituents—one at the sulfonamide nitrogen and one at the 2-amino position of the pyridine ring—yielding a calculated LogP of 4.75, topological polar surface area (TPSA) of 71.09 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors . It is commercially supplied at ≥95% purity and is classified as non-hazardous for transport .

Why N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide Cannot Be Substituted by In-Class Analogs Without Risk of Divergent Pharmacochemical Behavior


Within the pyridine-3-sulfonamide class, minor structural modifications produce large shifts in carbonic anhydrase (CA) isoform selectivity and inhibitory potency—differences of over 100-fold in KI have been documented between closely related 4-substituted derivatives [1]. The target compound's defining structural feature is its doubly N-arylated architecture: both the sulfonamide –SO2NH– and the 2-amino position bear 4-ethylphenyl groups. This distinguishes it from the primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251623-06-9, MW 277.34, bearing a free –SO2NH2 group) [2] and from the N-ethyl analog (CAS 1251677-58-3, MW 305.4) [3]. The elimination of one sulfonamide N–H donor through N-arylation is particularly consequential, as the sulfonamide –NH– group is the critical zinc-binding pharmacophore in CA inhibition [1]. Generic substitution among these analogs is therefore unsupportable without isoform-specific profiling data.

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1291856-03-5) Relative to Closest Analogs


Lipophilicity Differential: ~3 Log Unit Increase Over Parent Pyridine-3-Sulfonamide Scaffold

The target compound (CAS 1291856-03-5) exhibits a predicted LogP of 4.75, which represents an increase of approximately 5.2 log units relative to the unsubstituted pyridine-3-sulfonamide scaffold (LogP = -0.49) [1] and a substantial increase over the primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide, which is expected to fall in the LogP range of approximately 1.5–2.0 based on its molecular formula (C13H15N3O2S) bearing only one ethylphenyl group [2]. This lipophilicity shift is driven by the addition of the second 4-ethylphenyl substituent on the sulfonamide nitrogen, which adds eight carbon atoms and eliminates one polar N–H donor .

Lipophilicity Membrane permeability ADME profiling

Hydrogen-Bond Donor Count Reduction: Two HBD vs. Three in Primary Sulfonamide Analog

The target compound contains two hydrogen-bond donor (HBD) groups, compared to three HBD groups in the primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251623-06-9) . The reduction by one HBD results from N-arylation of the sulfonamide –SO2NH2 group to form –SO2NH(4-ethylphenyl), which eliminates one N–H donor. In carbonic anhydrase (CA) inhibition, the sulfonamide –NH– (in its anionic SO2NH− form) is the essential zinc-coordinating group [1]. The N-arylated sulfonamide in the target compound retains one ionizable N–H for zinc coordination but loses the second N–H, which may alter the proton-transfer network at the enzyme active site and modulate isoform selectivity [2].

Hydrogen-bond donor Zinc-binding pharmacophore Carbonic anhydrase inhibition

Class-Level Carbonic Anhydrase Inhibition Baseline: Pyridine-3-Sulfonamide Scaffold Delivers Nanomolar Potency Across hCA Isoforms

While no direct CA inhibition data exist specifically for CAS 1291856-03-5, the pyridine-3-sulfonamide scaffold to which it belongs has been extensively characterized as a carbonic anhydrase inhibitor pharmacophore. Across three independent studies of 4-substituted pyridine-3-sulfonamides, KI values against the cancer-associated isoform hCA IX range from 4.6 nM to 652 nM, and against hCA XII from 3.4 nM to 768 nM [1][2]. The most potent compound in the 2010 series achieved KI = 3.4 nM for hCA XII and KI = 7.2 nM for hCA IX [1]. In the 2025 click-tailing series, selectivity for hCA IX over hCA II reached up to 50-fold, and inter-transmembrane selectivity (hCA IX vs. hCA XII) reached 23.3-fold [3]. The target compound differs from these characterized series by bearing substitution at the 2-position (via the 4-ethylanilino group) and N-arylation of the sulfonamide, rather than the 4-position substitution pattern that has been systematically explored. This positional difference may confer a distinct selectivity profile against the hCA isoform panel.

Carbonic anhydrase inhibition hCA IX hCA XII Isoform selectivity

Molecular Weight and Rotatable Bond Differentiation as a Dual-Functionalization Scaffold

The target compound (MW 381.49, 7 rotatable bonds) is substantially larger than its closest analogs: the primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (MW 277.34, CAS 1251623-06-9) [1] and the N-ethyl analog (MW 305.4, CAS 1251677-58-3) [2]. The MW increase of approximately 104 Da over the primary sulfonamide analog is entirely attributable to the second 4-ethylphenyl group on the sulfonamide nitrogen. This structural feature provides two distinct aryl rings for potential further functionalization—on the 2-anilino ring and on the sulfonamide N-aryl ring—offering synthetic handles for parallel derivatization strategies not available in mono-arylated analogs. The seven rotatable bonds confer conformational flexibility that may enable induced-fit binding modes not accessible to more rigid analogs.

Molecular complexity Synthetic diversification Fragment-based drug discovery

Commercial Availability and Specification Benchmarking Against Analog Compounds

The target compound is available from multiple suppliers at a standardized purity of 95% . Pricing is quoted at approximately $370 per gram with a lead time of 1–3 weeks . The compound is classified as non-hazardous for DOT/IATA transport , which simplifies international shipping logistics compared to regulated or temperature-sensitive chemical classes. In comparison, the primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251623-06-9) is also supplied at 95% purity but has a lower molecular complexity and fewer suppliers catalogued. The N-ethyl analog (CAS 1251677-58-3) is similarly available [1]. The target compound's higher molecular weight and dual-aryl architecture position it as a more advanced intermediate for lead optimization programs relative to the simpler primary sulfonamide building block.

Procurement specifications Purity benchmarking Supply chain

Recommended Research Application Scenarios for N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1291856-03-5) Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Programs

Given the established nanomolar potency of pyridine-3-sulfonamides against cancer-associated hCA IX and hCA XII (KI as low as 3.4–19.5 nM in published series) and documented selectivity up to 50-fold over ubiquitous hCA II [1], the target compound is a rational candidate for CA isoform profiling panels. Its unique N-aryl sulfonamide architecture (retaining one zinc-coordinating N–H) combined with a 2-arylamino substituent represents a substitution pattern distinct from the extensively characterized 4-substituted pyridine-3-sulfonamides , potentially yielding a novel selectivity fingerprint. Researchers should prioritize stopped-flow CO2 hydration assays across hCA I, II, IX, and XII isoforms to establish the compound's KI and selectivity profile.

Parallel SAR Library Construction via Dual-Vector Derivatization

The target compound's two chemically distinct 4-ethylphenyl rings—one attached via an anilino linkage at the pyridine 2-position and one via a sulfonamide linkage—offer orthogonal vectors for parallel derivatization [1]. With a molecular weight of 381.49 and 7 rotatable bonds , the compound serves as a more advanced starting point for SAR exploration than the simpler primary sulfonamide analog (MW 277.34) [2]. Chemical modifications can include electrophilic aromatic substitution on either ethylphenyl ring, N-alkylation or acylation of the anilino NH, or further functionalization of the pyridine ring. This dual-vector architecture enables more efficient exploration of chemical space in lead optimization campaigns targeting CA or other sulfonamide-binding enzymes.

Biophysical Binding Studies Leveraging Enhanced Lipophilicity for Surface Plasmon Resonance (SPR) Immobilization

The elevated LogP of 4.75 [1], compared to -0.49 for the parent pyridine-3-sulfonamide scaffold , may facilitate non-specific hydrophobic interactions with SPR sensor chip surfaces, potentially improving immobilization levels for direct binding assays. This property, combined with the compound's TPSA of 71.09 Ų (within the range compatible with both aqueous solubility and membrane permeability) [1], makes it suitable for biophysical fragment screening and target engagement studies where moderate lipophilicity aids in achieving measurable binding responses without excessive non-specific binding artifacts.

Antiproliferative Screening in Hypoxic Cancer Cell Models

Multiple 4-substituted pyridine-3-sulfonamides have demonstrated measurable cytostatic activity against cancer cell lines, consistent with their hCA IX/XII inhibitory activity in hypoxic tumor microenvironments [1]. The target compound's LogP of 4.75 and molecular weight of 381.49 place it within favorable property space for cellular permeability . Researchers evaluating this compound for antiproliferative activity should employ hypoxic culture conditions (e.g., 1% O2) to induce hCA IX expression, as CA IX is a hypoxia-inducible factor (HIF-1α) target gene whose expression is minimal under normoxic conditions [1]. Comparison with the clinically advanced CA IX inhibitor SLC-0111 would provide a relevant benchmark.

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